molecular formula C7H4Cl3NO2 B393574 2,5,6-Trichloro-4-methylnicotinic acid CAS No. 294876-53-2

2,5,6-Trichloro-4-methylnicotinic acid

Cat. No.: B393574
CAS No.: 294876-53-2
M. Wt: 240.5g/mol
InChI Key: SSKQQYTWGFOTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,6-Trichloro-4-methylnicotinic acid is a chemical compound with the molecular formula C7H4Cl3NO2 It is a derivative of nicotinic acid, characterized by the presence of three chlorine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloro-4-methylnicotinic acid typically involves the chlorination of 4-methylnicotinic acid. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2, 5, and 6 positions on the pyridine ring. The reaction is usually conducted in the presence of a catalyst and at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-4-methylnicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products such as carboxylic acids, and reduced derivatives of the original compound.

Scientific Research Applications

2,5,6-Trichloro-4-methylnicotinic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-4-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

2,5,6-Trichloro-4-methylnicotinic acid can be compared with other similar compounds, such as:

  • 2,3,5-Trichloro-4-methylnicotinic acid
  • 2,5,6-Trichloronicotinic acid
  • 4-Methylnicotinic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group on the pyridine ring makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,5,6-trichloro-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c1-2-3(7(12)13)5(9)11-6(10)4(2)8/h1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKQQYTWGFOTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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